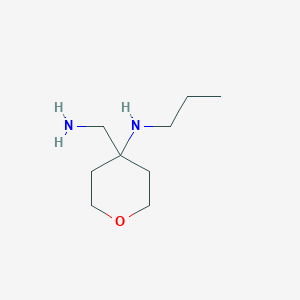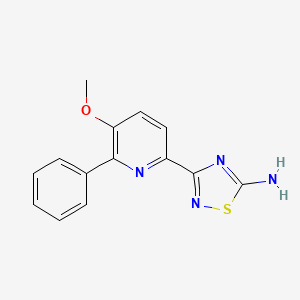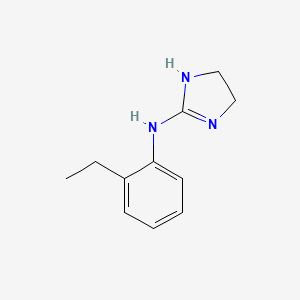
methyl-4(N,N-dimethylcarbamimidoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate, also known as benzoic acid, 4-[(dimethylamino)iminomethyl]-, methyl ester, is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is an intermediate in the synthesis of betrixaban, an oral anticoagulant used for the prevention of venous thromboembolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl-4(N,N-dimethylcarbamimidoyl)benzoate involves a multi-step reaction sequence. One of the reported methods starts with the coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine in the presence of phosphorus oxychloride and pyridine in acetonitrile . The resulting nitroamide intermediate is then hydrogenated to yield the amino amide intermediate . This intermediate undergoes further reactions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves scalable routes that ensure high purity and yield. The use of cost-effective amide formation reactions and solvents like 2-methyltetrahydrofuran for extraction are key features of the industrial process . The overall yield of the product is approximately 38% with a purity greater than 98% .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon for hydrogenation, phosphorus oxychloride for coupling reactions, and various solvents like acetonitrile and 2-methyltetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of the nitroamide intermediate yields the amino amide intermediate .
Applications De Recherche Scientifique
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in industrial processes for the production of high-purity chemicals.
Mécanisme D'action
The mechanism of action of methyl-4(N,N-dimethylcarbamimidoyl)benzoate involves its role as an intermediate in the synthesis of betrixaban. Betrixaban acts as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade . By inhibiting Factor Xa, betrixaban prevents the formation of thrombin and subsequent blood clot formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-[n-allyl-n-(2-methoxycarbonylethyl)]aminobutyrate: Another compound with similar structural features.
Benzoic acid derivatives: Various derivatives of benzoic acid share similar chemical properties and applications.
Uniqueness
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate is unique due to its specific role as an intermediate in the synthesis of betrixaban, which is a clinically important anticoagulant . Its chemical structure and reactivity make it a valuable compound in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 4-(N,N-dimethylcarbamimidoyl)benzoate |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)10(12)8-4-6-9(7-5-8)11(14)15-3/h4-7,12H,1-3H3 |
Clé InChI |
CESCMDSPRNJISY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888802.png)

![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)

![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)

![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
![7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13888854.png)

![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)

![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)
